Barbituric acid dihydrate
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Overview
Description
Barbituric acid dihydrate is a derivative of barbituric acid, a pyrimidine heterocyclic compound. It is an organic compound that forms white crystalline solids and is soluble in water. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs, which have various medical applications .
Preparation Methods
Barbituric acid dihydrate can be synthesized through several methods. One common laboratory method involves the condensation of urea with malonic acid in the presence of a strong acid, such as hydrochloric acid. The reaction mixture is heated, and the product is crystallized from the solution . Industrial production methods often involve similar principles but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
Barbituric acid dihydrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: It can be oxidized or reduced by ionizing radiation, forming various products depending on the conditions.
Substitution Reactions: Barbituric acid derivatives can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Condensation Reactions: It can participate in multi-component reactions to form complex heterocyclic compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barbituric acid dihydrate has numerous applications in scientific research:
Mechanism of Action
Barbituric acid derivatives exert their effects primarily by depressing the central nervous system. They enhance the binding of gamma-aminobutyric acid (GABA) to its receptors, increasing the inhibitory effects of GABA and leading to sedation and hypnosis . They also modulate chloride ion channels, further contributing to their depressant effects .
Comparison with Similar Compounds
Barbituric acid dihydrate is similar to other pyrimidine derivatives such as thiobarbituric acid and violuric acid. These compounds share a similar core structure but differ in their functional groups and specific properties . For example, thiobarbituric acid contains a sulfur atom, which imparts different chemical reactivity and biological activity compared to barbituric acid .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
6191-25-9 |
---|---|
Molecular Formula |
C4H8N2O5 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
1,3-diazinane-2,4,6-trione;dihydrate |
InChI |
InChI=1S/C4H4N2O3.2H2O/c7-2-1-3(8)6-4(9)5-2;;/h1H2,(H2,5,6,7,8,9);2*1H2 |
InChI Key |
YVLZEVXQPWSUKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)NC1=O.O.O |
Origin of Product |
United States |
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